7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Sulfonylation: Introduction of the sulfonyl group using reagents like benzenesulfonyl chloride.
Amidation: Formation of the amide bond through reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its stable benzoxazine ring.
Polymer Science: It can be a monomer for the synthesis of high-performance polymers.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its complex structure.
Drug Development: Exploration as a lead compound in drug discovery for its unique chemical properties.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the development of advanced materials with specific properties.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzoxazine ring and sulfonyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
4-METHYLBENZENESULFONYL CHLORIDE: Shares the sulfonyl group but lacks the benzoxazine ring.
METHYLSULFANYL-BENZENE: Contains the methylsulfanyl group but differs in overall structure.
Uniqueness
The uniqueness of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups and the benzoxazine ring, which confer stability and versatility in chemical reactions, making it valuable for various applications.
Properties
Molecular Formula |
C24H24N2O4S2 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
7-methyl-4-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4S2/c1-16-7-10-20(11-8-16)32(28,29)26-15-23(30-22-13-17(2)9-12-21(22)26)24(27)25-18-5-4-6-19(14-18)31-3/h4-14,23H,15H2,1-3H3,(H,25,27) |
InChI Key |
YXKVXJJXSDJHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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